

commercial sources and availability of AM095 free acid

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Compound of Interest

Compound Name: AM095 free acid

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AM095 Free Acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **AM095 free acid**, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This guide details its commercial availability, key technical data, relevant signaling pathways, and experimental protocols.

Commercial Sources and Availability

AM095 free acid is readily available for research purposes from various chemical suppliers. The following table summarizes prominent vendors and their offerings. Please note that catalog numbers, pricing, and availability are subject to change and should be verified on the respective supplier's website.

Supplier	Catalog Number(s)	Available Quantities	Purity	Notes
MedchemExpress	HY-16040	5 mg, 10 mg, 25 mg, 50 mg, 100 mg	99.02%	Also offer a free sample (0.1 - 0.2 mg) and a 10 mM in DMSO solution.[1]
TargetMol	T16040	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg	99.88%	Provides Certificate of Analysis, HNMR, and LCMS data.
AbMole BioScience	M8994	5 mg, 10 mg, 25 mg, 50 mg, 100 mg	>98%	
Cambridge Bioscience	HY-16040-5mg, HY-16040-10mg	5 mg, 10 mg	98.24%	Distributes MedchemExpress products.[2]
Selleck Chemicals	S8580	5 mg, 10 mg, 50 mg, 100 mg	>98%	
GlpBio	GC15908	5 mg, 10 mg, 50 mg, 100 mg	>98%	
DC Chemicals	DC8622			
Biosynth	DZB69036			
Proteintech	CM04980			
ChemicalRegister.com	-	Various	-	A platform listing multiple suppliers.

Quantitative Data

AM095 free acid has been characterized through various in vitro and in vivo assays, demonstrating its potency and selectivity as an LPA1 antagonist.

In Vitro Activity

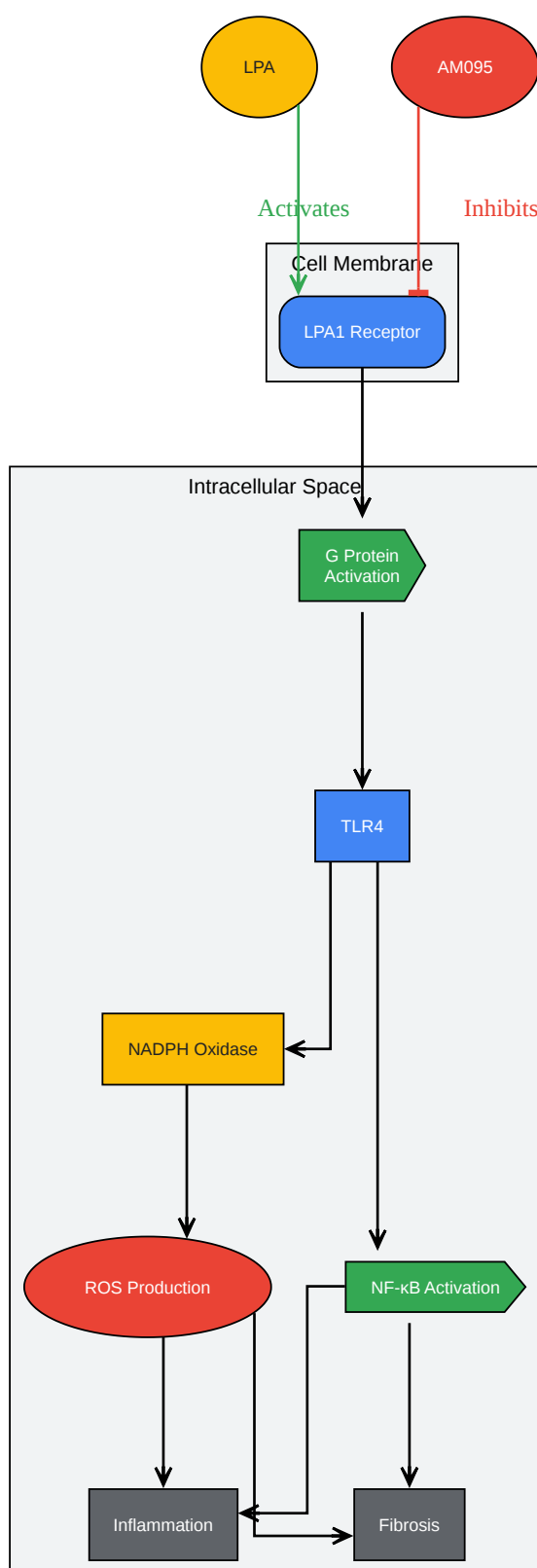
Assay	Species/Cell Line	IC50 Value	Reference
LPA1 Receptor Binding (GTPyS)	Recombinant Human LPA1	0.98 μ M	[1][3]
LPA1 Receptor Binding (GTPyS)	Recombinant Mouse LPA1	0.73 μ M	[1][3]
LPA-induced Calcium Flux	Human LPA1-transfected CHO cells	0.025 μ M	[1]
LPA-induced Calcium Flux	Mouse LPA1-transfected CHO cells	0.023 μ M	[1]
LPA-driven Chemotaxis	Mouse LPA1-overexpressing CHO cells	778 nM	[1]
LPA-driven Chemotaxis	Human A2058 melanoma cells	233 nM	[1]

In Vivo Activity

Assay	Animal Model	Dosage	Effect	Reference
LPA-stimulated Histamine Release	Mice	8.3 mg/kg (ED50)	Dose-dependent reduction	[4]
Diabetic Nephropathy	STZ-induced diabetic mice	-	Reduced albuminuria and glomerular volume	

Signaling Pathways

AM095 exerts its effects by antagonizing the LPA1 receptor, a G protein-coupled receptor (GPCR). Activation of LPA1 by its ligand, lysophosphatidic acid (LPA), triggers several downstream signaling cascades. A key pathway implicated in pathological conditions and inhibited by AM095 involves the activation of Toll-like receptor 4 (TLR4), subsequent activation of the transcription factor NF- κ B, and the induction of NADPH oxidase. This cascade leads to increased reactive oxygen species (ROS) production, inflammation, and fibrosis.[4][5]



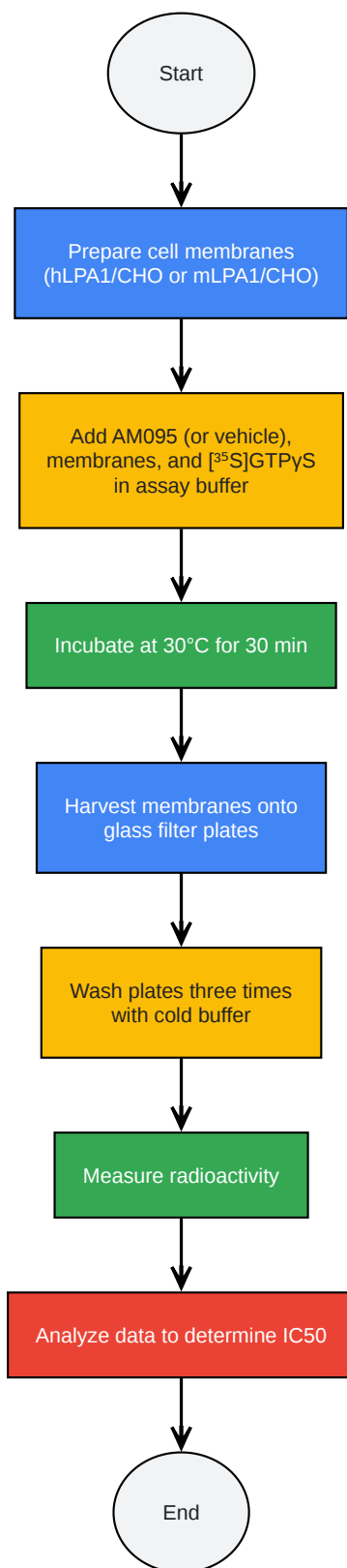
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Caption: LPA1 receptor signaling pathway inhibited by AM095.

Experimental Protocols & Workflows

GTPyS Binding Assay

This assay measures the ability of AM095 to inhibit the binding of the non-hydrolyzable GTP analog, [^{35}S]GTPyS, to cell membranes expressing the LPA1 receptor, which is an indicator of receptor activation.



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Caption: Workflow for the GTPyS binding assay.

Detailed Methodology:

- **Membrane Preparation:** Prepare membranes from Chinese Hamster Ovary (CHO) cells stably overexpressing either human (hLPA1) or mouse (mLPA1) LPA1 receptors.
- **Reaction Mixture:** In a suitable microplate, combine the following in assay buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 50 µg/mL saponin, pH 7.5) containing 0.2% fatty acid-free bovine serum albumin and 5 µM GDP:
 - 25-40 µg of cell membranes
 - Varying concentrations of AM095 (diluted in DMSO) or vehicle (DMSO)
 - 0.1 nM [³⁵S]GTPγS
 - To stimulate the reaction, add 900 nM LPA (18:1).
- **Incubation:** Incubate the reaction mixture for 30 minutes at 30°C.
- **Harvesting:** Harvest the membranes onto glass fiber filter plates.
- **Washing:** Wash the plates three times with cold buffer (50 mM HEPES, pH 7.4, 100 mM NaCl).
- **Detection:** Determine the amount of bound [³⁵S]GTPγS by scintillation counting.
- **Data Analysis:** Calculate the IC₅₀ value of AM095 by plotting the percentage of inhibition against the log concentration of the compound.

Calcium Flux Assay

This functional assay measures the ability of AM095 to inhibit the LPA-induced increase in intracellular calcium concentration in cells expressing the LPA1 receptor.

Detailed Methodology:

- **Cell Culture:** Culture CHO cells stably transfected with either human or mouse LPA1 in appropriate media.

- **Cell Loading:** Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
- **Compound Pre-treatment:** Pre-treat the cells with varying concentrations of AM095 or vehicle for a specified period. A study pretreated with compounds at 37°C for 20 minutes, followed by 10 minutes at room temperature for stabilization.^{[6][7]}
- **LPA Stimulation:** Stimulate the cells with a specific concentration of LPA.
- **Signal Detection:** Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
- **Data Analysis:** Determine the IC50 value of AM095 by quantifying the inhibition of the LPA-induced calcium signal.

This technical guide provides a foundational understanding of **AM095 free acid** for research applications. For further details, it is recommended to consult the specific product datasheets from the suppliers and the cited scientific literature.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. AM095 (free acid) - MedChem Express [bioscience.co.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. Lysophosphatidic acid receptor 1 inhibitor, AM095, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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